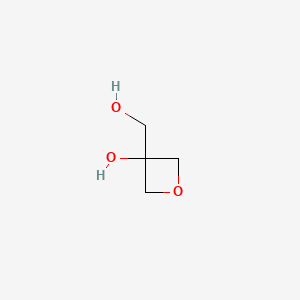

3-(Hydroxymethyl)oxetan-3-ol

Description

The Significance of Oxetane (B1205548) Motifs in Modern Chemical Research

Oxetanes, which are four-membered cyclic ethers, have garnered considerable attention in contemporary chemical research, particularly in the realm of medicinal chemistry. acs.orgdoi.org Their unique structural and physicochemical properties make them attractive motifs for incorporation into larger, more complex molecules. acs.orgnih.gov The inclusion of an oxetane ring can beneficially influence a compound's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences. nih.govmagtech.com.cnatlantis-press.com

The small, polar, and three-dimensional nature of the oxetane scaffold allows it to serve as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. doi.orgnih.govrsc.org This substitution can lead to improved pharmacological profiles, including enhanced target selectivity and better pharmacokinetic properties. nih.gov The defined three-dimensional structure of oxetanes has also been exploited in the design of sugar mimics and as scaffolds to explore new chemical space. acs.org Furthermore, the inherent ring strain of oxetanes makes them valuable synthetic intermediates, prone to ring-opening reactions that allow for the construction of diverse and complex molecular architectures. acs.orgnih.govresearchgate.netacs.org The dual role of oxetanes, as both stable structural modifiers and reactive intermediates, underscores their significance in modern chemical synthesis and drug discovery. acs.orgresearchgate.net

Overview of 3-(Hydroxymethyl)oxetan-3-ol as a Key Building Block

Within the family of oxetane-containing molecules, this compound stands out as a crucial and versatile building block. calpaclab.combldpharm.comsigmaaldrich.com Its structure, featuring a 3,3-disubstituted oxetane core with two hydroxyl groups, provides multiple points for chemical modification. This diol functionality allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of more complex 3,3-disubstituted oxetanes. doi.org

The presence of two hydroxyl groups on the same carbon atom of the oxetane ring offers unique synthetic opportunities. These groups can be selectively protected or activated to participate in a variety of chemical reactions. For instance, the hydroxyl groups can be converted into leaving groups for nucleophilic substitution, oxidized to form ketones, or used to initiate polymerization processes. google.com The ability to functionalize this building block in a controlled manner has led to its use in the development of novel materials and as a key intermediate in the synthesis of pharmaceutically relevant compounds. doi.orgbiosynth.com

The following table provides key chemical identifiers and properties for this compound:

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.cnalfa-chemistry.com |

| CAS Number | 16563-93-2 | calpaclab.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C4H8O3 | calpaclab.comuni.lu |

| Molecular Weight | 104.11 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

| Purity | ≥95% | calpaclab.comsigmaaldrich.com |

Historical Context and Evolution of Oxetane Chemistry

The study of oxetanes dates back to the 19th century, with the first synthesis of the parent, unsubstituted oxetane being a notable early milestone. beilstein-journals.org For many years, the chemistry of oxetanes was primarily focused on their synthesis and basic reactivity, often centered on the ring-opening reactions characteristic of strained ethers. The Williamson etherification, an intramolecular cyclization of 1,3-halohydrins, became a common and established method for constructing the oxetane ring. thieme-connect.de

A significant evolution in oxetane chemistry occurred with the discovery of the naturally occurring, complex molecule paclitaxel (B517696) (Taxol), which features a prominent oxetane ring. acs.orgnih.gov The potent anticancer activity of paclitaxel spurred immense interest in the synthesis and biological importance of oxetane-containing compounds. nih.gov This led to the development of more sophisticated and efficient methods for creating the oxetane core, including strategies for late-stage installation of the ring in total synthesis endeavors. thieme-connect.de

In recent decades, the focus has shifted towards leveraging the unique properties of oxetanes in medicinal chemistry and materials science. doi.orgresearchgate.net Researchers began to systematically investigate the effects of incorporating oxetane motifs into drug candidates, leading to the realization that they could act as valuable bioisosteres and improve key physicochemical properties. nih.govmagtech.com.cnresearchgate.net This has driven the development of a wide array of functionalized oxetane building blocks, including 3-amino-oxetanes, oxetan-3-ones, and 3,3-disubstituted oxetanes, which are now frequently employed in drug discovery programs. nih.govacs.org The journey of oxetane chemistry from a synthetic curiosity to a vital tool in modern chemical sciences highlights the continuous evolution of the field and the enduring importance of these strained heterocycles. acs.orgacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(hydroxymethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBHJADIOFJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693532 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-93-2 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethyl Oxetan 3 Ol and Analogous Oxetanols

Established Retrosynthetic Approaches to the Oxetane (B1205548) Ring System

The formation of the oxetane ring is often the key and most challenging step in the synthesis of these molecules. The primary strategies involve intramolecular cyclizations and, less commonly, ring contractions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of oxetane synthesis, where an open-chain precursor containing a hydroxyl group and a suitable leaving group are induced to form the cyclic ether.

The Williamson ether synthesis, a reaction first described in 1850, remains one of the most fundamental and widely used methods for constructing the oxetane ring. beilstein-journals.org This S_N2 reaction involves the intramolecular displacement of a leaving group, typically a halide or a sulfonate ester, by an alkoxide. beilstein-journals.orgwikipedia.org The general approach starts from a 1,3-disubstituted acyclic precursor. acs.org

Despite its utility, the Williamson etherification for oxetane synthesis is not without its challenges. The 4-exo-tet cyclization required is kinetically less favored compared to the formation of three, five, or six-membered rings. acs.orgbeilstein-journals.org A significant competing side reaction is the Grob fragmentation, which is entropically favored and can lead to the formation of an alkene and an aldehyde instead of the desired oxetane. acs.orgbeilstein-journals.org The success of the cyclization is therefore highly dependent on the substrate and reaction conditions. acs.org

Key aspects of this protocol include:

Precursor Synthesis: The necessary 1,3-halohydrins or similar substrates are often prepared from 1,3-diols. acs.orgthieme-connect.de For example, selective activation of the primary alcohol in a 1,3-diol, often through tosylation, followed by base-mediated cyclization can yield the oxetane. thieme-connect.de

Base and Solvent Systems: A variety of bases can be employed, including sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgthieme-connect.de The choice of solvent and base is critical to favor the desired cyclization over fragmentation.

| Precursor Type | Reagents | Product Type | Yield Range | Ref |

| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Substituted Oxetane | Modest to Good | acs.orgbeilstein-journals.org |

| 1,3-Diol | 1. TsCl, py; 2. Base | Substituted Oxetane | Good | thieme-connect.de |

| Epoxy Alcohols | 1. Red-Al; 2. TsCl; 3. KOtBu | Enantioenriched Oxetane | Good | thieme-connect.de |

An alternative intramolecular approach is the electrophilic halocyclization of unsaturated alcohols. This method involves the activation of a double bond by an electrophilic halogen source, followed by the intramolecular attack of a hydroxyl group to form the oxetane ring. acs.org

This strategy has been demonstrated with both allylic and homoallylic alcohols:

Halocyclization of Allylic Alcohols: This proceeds via a 4-endo-trig cyclization, which can be challenging but is a known route to halogenated oxetane derivatives. thieme-connect.de

Halocyclization of Homoallylic Alcohols: This is a more common variation, utilizing a 4-exo-trig cyclization. acs.org Reagents like N-bromosuccinimide (NBS) are often used to initiate the cyclization. acs.org For instance, vinyl silanes have been shown to favor this exo cyclization process, leading to good yields of the corresponding oxetane. acs.org More recently, an iodocyclization of hydrosilylated homopropargylic alcohols has been reported as a stereocontrolled route to tetrasubstituted oxetanes. nih.gov

These reactions provide a direct route to functionalized oxetanes that can be further modified.

| Substrate Type | Reagent | Cyclization Mode | Product | Ref |

| Allylic Alcohol | Halogenating Agent | 4-endo-trig | Halogenated Oxetane | thieme-connect.de |

| Homoallylic Alcohol | NBS | 4-exo-trig | Bromo-substituted Oxetane | acs.org |

| Hydrosilylated Homopropargylic Alcohol | I_2, Base | 4-exo-trig | Iodo-substituted Oxetane | nih.gov |

Williamson Ether Synthesis Protocols

Synthesis via Ring Contraction Methods

A less common but effective strategy for oxetane synthesis involves the ring contraction of five-membered ring systems. One notable example is the alcoholysis of γ-lactones that contain a leaving group, such as a triflate, at the C-2 position. beilstein-journals.orgnih.gov Treatment with a basic alcohol solution, like methanolic potassium carbonate, can induce a ring contraction to yield oxetane-2-carboxylates. chimia.ch This method has been particularly useful in the synthesis of precursors for oxetane nucleosides. beilstein-journals.orgnih.govchimia.ch The stereochemical outcome of the reaction often favors the formation of a trans-relationship between the C-3 oxygen substituent and the C-2 carboxylate. chimia.ch

Specific Synthetic Routes to 3-(Hydroxymethyl)oxetan-3-ol and Related Oxetanols

The synthesis of the highly functionalized diol, this compound, requires specific strategies that can introduce two hydroxyl groups onto the oxetane core.

Preparation from Epichlorohydrin (B41342) Derivatives

A common and practical approach to this compound and its precursor, oxetan-3-ol (B104164), starts from the readily available epichlorohydrin. atlantis-press.comresearchgate.net A multi-step synthesis has been developed that involves the following key transformations: atlantis-press.com

Epoxide Ring-Opening: The synthesis commences with the ring-opening of epichlorohydrin. For the synthesis of oxetan-3-ol, this can be achieved by reacting epichlorohydrin with an acid, such as acetic acid, in the presence of a catalyst like anhydrous iron(III) chloride, to form a 1-chloro-3-acetoxy-2-propanol intermediate. atlantis-press.com

Protection (if necessary): The primary alcohol may be protected, for instance, as an acetal (B89532) using ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid. atlantis-press.com

Intramolecular Cyclization: The crucial oxetane ring formation is achieved via an intramolecular Williamson ether synthesis. Treatment of the chlorohydrin intermediate with a base, such as sodium hydroxide, induces hydrolysis of the acetate (B1210297) and subsequent ring closure to form the oxetane. atlantis-press.com

Deprotection: In the final step, any protecting groups are removed to yield the target oxetanol. atlantis-press.com

| Starting Material | Key Steps | Final Product | Overall Yield | Ref |

| Epichlorohydrin | 1. Epoxide opening (HOAc, FeCl_3) 2. Protection (Ethyl vinyl ether) 3. Hydrolysis and Ring Closure (NaOH) 4. Deprotection (p-TsOH) | Oxetan-3-ol | 38.75% | atlantis-press.com |

This foundational route to oxetan-3-ol provides a key intermediate that can, in principle, be further functionalized to yield this compound, although specific high-yielding routes directly to the diol from epichlorohydrin are less commonly detailed in the reviewed literature. The synthesis of 3,3-disubstituted oxetanes, including those with hydroxyl groups, often involves building upon simpler oxetane precursors like oxetan-3-one, which itself is derived from oxetan-3-ol. acs.orgatlantis-press.com

Derivatization from Glycerol (B35011) Precursors

Glycerol, a readily available and renewable resource, serves as a versatile starting material for the synthesis of oxetane derivatives. One common strategy involves the conversion of glycerol into glycerol carbonate, which can then be used to form polyglycerol ethers. google.comrsc.org While not a direct route to this compound, this highlights the utility of glycerol as a precursor for related polyether structures.

A more direct, albeit multi-step, approach starting from a substituted glycerol has been disclosed. google.com This method involves the following sequence:

Condensation of a substituted glycerol with an aldehyde or ketone to protect the 1,2-diol.

Protection of the remaining primary hydroxyl group.

Removal of the aldehyde or ketone protecting group to reveal the 1,2-diol.

Intramolecular cyclization to form the oxetane ring.

Deprotection of the primary hydroxyl group to yield the target 3-hydroxy oxetane compound.

Although this route involves several steps, the reaction conditions are generally mild, making it potentially suitable for larger-scale production. google.com

Routes Involving Cyclic Carbonates

Cyclic carbonates are valuable intermediates in the synthesis of 3-(hydroxymethyl)oxetanes. A key strategy involves the decarboxylation of a cyclic carbonate to form the corresponding oxetane. google.comgoogle.com For instance, 3-hydroxymethyl-oxetanes can be prepared by the elimination of carbon dioxide from the corresponding cyclic carbonates derived from 1,3-diols. acs.orggoogle.com

A patented process describes the preparation of oxetane-3-carboxylic acids from 3-hydroxymethyl-oxetanes. google.com This process implicitly suggests that the starting 3-hydroxymethyl-oxetanes can be obtained from their corresponding cyclic carbonates. The synthesis of 3,3-disubstituted oxetanes has also been achieved from a diol via a cyclic carbonate intermediate, highlighting the versatility of this approach. acs.org

Synthesis from Oxetan-3-one Intermediates

Oxetan-3-one is a commercially available and highly useful building block for the synthesis of a variety of substituted oxetanes. thieme-connect.deatlantis-press.comresearchgate.net It can serve as a precursor to this compound, although the direct conversion is not a single-step process. Typically, oxetan-3-one is used in reactions such as reductive aminations to generate 3-aminooxetanes or undergoes reactions with organometallic reagents to produce 3-substituted-oxetan-3-ols. acs.orgcore.ac.uk

One of the key applications of oxetan-3-one is its role as a starting material for more complex oxetane structures that may be difficult to access through other methods. thieme-connect.de For instance, a two-step synthesis of a dioxanone was achieved starting from the commercially available 3-oxetanone, a significant improvement over a previous four-step synthesis from glycerine. nih.gov

Advanced and Stereoselective Approaches

The development of advanced and stereoselective methods for oxetane synthesis is crucial for accessing chiral, non-racemic oxetane derivatives for applications in medicinal chemistry.

Enantioselective Synthesis of Substituted Oxetanes

Significant progress has been made in the enantioselective synthesis of substituted oxetanes. nih.govorganic-chemistry.org One notable method involves the iridium-catalyzed asymmetric C-C coupling of primary alcohols and isoprene (B109036) oxide, leading to the formation of oxetanes with all-carbon quaternary stereocenters. nih.gov This protocol has been utilized to prepare an oxetane-containing analog of the antipsychotic agent haloperidol. nih.gov

Another approach involves the enantioselective reduction of β-haloketones using a chiral reducing agent, followed by Williamson etherification to yield 2-aryl substituted oxetanes with high enantiomeric excess. acs.orgrsc.org Chiral phosphoric acids have also been employed as catalysts for the enantioselective desymmetrization of prochiral 3-substituted oxetanes, providing access to chiral 1,4-benzoxazines in high yields and enantioselectivities. organic-chemistry.org

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric C-C Coupling | Iridium Catalyst | Primary Alcohols, Isoprene Oxide | 2,3-Trisubstituted Oxetanes | High |

| Enantioselective Reduction | Lithium borohydride, (R,R')-N,N'-dibenzoylcystine | β-haloketones | 2-aryl substituted oxetanes | up to 89% |

| Desymmetrization | Chiral Phosphoric Acid | 3-substituted oxetanes | Chiral 3,4-dihydro-2H-1,4-benzoxazines | up to 99% |

Table 1: Examples of Enantioselective Oxetane Synthesis

Catalytic Methodologies for Oxetane Formation (e.g., Gold-Catalyzed Cyclization)

Gold-catalyzed reactions have emerged as powerful tools for the synthesis of various heterocyclic compounds, including oxetanes. acs.orgcsic.esresearchgate.netmdpi.com Gold catalysts can facilitate the intramolecular cyclization of alkynols to form oxacyclic skeletons. mdpi.com For example, gold(I)-catalyzed 1,2-O-acyl shift followed by cyclopropanation has been used to construct complex polycyclic systems containing a seven-membered ring. mdpi.com

A notable application of gold catalysis is the synthesis of oxetan-3-ones from propargylic alcohols. organic-chemistry.org This reaction is believed to proceed through an α-oxo gold carbene intermediate and offers a safe and efficient alternative to using hazardous diazo ketones. organic-chemistry.org Gold-catalyzed 1,1-carboalkoxylation of oxetane-ynamides has also been reported, leading to the divergent synthesis of tricyclic N-heterocycles. acs.org

Industrial Production and Scalability of this compound Syntheses

The scalability of synthetic routes is a critical consideration for the industrial production of this compound and other oxetane building blocks. While many of the advanced catalytic methods are still at the laboratory scale, some classical approaches have demonstrated potential for larger-scale synthesis.

The Williamson etherification, an intramolecular cyclization of 1,3-halohydrins, is a well-established method for oxetane synthesis and has been used in the large-scale synthesis of the natural product taxol, which contains an oxetane ring. thieme-connect.de The use of solid-phase synthesis, where diols are bound to a resin support, has been shown to improve the yields of 3,3-disubstituted oxetanes compared to solution-based protocols, which could be advantageous for industrial applications. thieme-connect.de

A patented process for the preparation of oxetane-3-carboxylic acids via the oxidation of 3-hydroxymethyl-oxetanes suggests the feasibility of producing these materials on a larger scale. google.comgoogle.com The starting 3-hydroxymethyl-oxetanes can be derived from cyclic carbonates, a route that could be amenable to industrial production. google.comgoogle.com Furthermore, a multi-step synthesis of 3-hydroxy oxetane compounds from substituted glycerol has been described as suitable for industrialized production due to its mild reaction conditions and convenient post-treatment. google.com

A protocol for the synthesis of 1,4-dioxanes from oxetan-3-ols has been successfully scaled up to produce over a gram of product, highlighting the potential for scaling up reactions involving oxetanol substrates. acs.org

Chemical Reactivity and Functional Group Transformations of 3 Hydroxymethyl Oxetan 3 Ol

Reactivity of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ/mol), which renders it susceptible to ring-opening reactions under various conditions. thieme-connect.denih.gov While more stable than the highly reactive three-membered epoxide ring, the oxetane moiety in 3-(hydroxymethyl)oxetan-3-ol is readily cleaved by a range of reagents. thieme-connect.de The presence of the 3,3-disubstitution pattern, however, can enhance the stability of the oxetane ring towards external nucleophiles. nih.gov

Ring-Opening Reactions and Mechanisms

The cleavage of the oxetane ring in this compound and related oxetan-3-ols can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the attacking species.

Under basic or neutral conditions, nucleophiles can attack one of the α-carbons of the oxetane ring, leading to its opening. thieme-connect.de This process is a cornerstone of oxetane chemistry, yielding functionalized 1,3-diols. For instance, the reaction of oxetanes with various nucleophiles can be facilitated to produce a range of functionalized products. researchgate.net The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the ring.

A notable application of nucleophilic ring-opening is in polymerization. For example, the anionic ring-opening polymerization of 3,3-bis(hydroxymethyl)oxetane has been documented. researchgate.net While not identical, this provides insight into the potential for this compound to undergo similar polymerizations.

The following table summarizes examples of nucleophilic ring-opening reactions of oxetanes, which are analogous to the potential reactivity of this compound.

| Nucleophile | Product Type | Reference |

| Thiolates | Thioethers | researchgate.net |

| Azides | Azido alcohols | acs.org |

| Amines | Amino alcohols | researchgate.net |

This table is illustrative of general oxetane reactivity and not specific to this compound unless otherwise stated.

Activation of the oxetane oxygen by an electrophile, such as a Lewis or Brønsted acid, facilitates ring-opening by generating a more reactive intermediate. researchgate.net This activation can lead to the formation of an oxonium ion, which is highly susceptible to nucleophilic attack. In the case of 3-aryloxetan-3-ols, electrophilic activation can lead to the formation of a stabilized carbocation at the C3 position. nih.govacs.org This carbocation can then be trapped by a variety of nucleophiles. nih.govacs.org

For example, the treatment of 3-aryloxetan-3-ols with a Lewis acid like In(OTf)₃ in the presence of anilines leads to the formation of indolines. nih.gov This proceeds through the formation of an oxetane carbocation that undergoes a Friedel-Crafts-type reaction followed by intramolecular ring-opening. nih.gov

Brønsted acids are effective catalysts for the ring-opening of oxetanes. researchgate.netsci-hub.se They protonate the oxetane oxygen, activating the ring for nucleophilic attack. In the case of 3-aryloxetan-3-ols, strong Brønsted acids like triflimide (Tf₂NH) can catalyze the formation of 1,4-dioxanes when reacted with 1,2-diols. nih.govacs.orgnih.govresearchgate.net This reaction proceeds via the formation of an oxetane carbocation, which then reacts with the diol in a tandem process involving both intermolecular and intramolecular ring-opening steps. nih.govacs.orgnih.govresearchgate.net

The reaction is highly versatile, allowing for the synthesis of a wide range of substituted 1,4-dioxanes with good yields and high diastereoselectivity. nih.govacs.org The use of a Brønsted acid ionic liquid in water has also been shown to be an environmentally friendly and efficient method for the ring-opening of 3,3-disubstituted oxetanes to form furans and benzofurans. sci-hub.se

The table below highlights key findings from a study on the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols. acs.org

| Oxetan-3-ol (B104164) Substrate | 1,2-Diol | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 3-Phenyloxetan-3-ol | Ethane-1,2-diol | 2-(Hydroxymethyl)-2-phenyl-1,4-dioxane | 85 | N/A |

| 3-(4-Methoxyphenyl)oxetan-3-ol (B2558811) | Propane-1,2-diol | 2-(Hydroxymethyl)-3-methyl-2-(4-methoxyphenyl)-1,4-dioxane | 78 | 95:5 |

| 3-(4-Chlorophenyl)oxetan-3-ol | (±)-1-Phenylethane-1,2-diol | 2-(4-Chlorophenyl)-2-(hydroxymethyl)-3-phenyl-1,4-dioxane | 72 | >95:5 |

Data extracted from a study on 3-aryloxetan-3-ols, demonstrating the general reactivity pattern. acs.org

The regioselectivity of oxetane ring-opening is a critical aspect of its synthetic utility. In nucleophilic attack, the nucleophile generally attacks the less sterically hindered α-carbon. However, under acidic conditions, the outcome is more complex. The formation of a carbocation intermediate, particularly with substrates like 3-aryloxetan-3-ols, directs the nucleophilic attack to the C3 position. nih.govacs.org

In the Brønsted acid-catalyzed synthesis of 1,4-dioxanes, high regio- and diastereoselectivity are often observed with unsymmetrical diols. acs.orgnih.govresearchgate.net The reaction temperature can be a key factor in controlling selectivity, with lower temperatures sometimes leading to improved diastereomeric ratios, albeit occasionally with lower yields. acs.org The synergistic use of zirconocene (B1252598) and photoredox catalysis has been shown to reverse the typical regioselectivity of oxetane ring-opening, favoring the formation of the less stable radical and leading to the more substituted alcohol. thieme-connect.de

Brønsted Acid-Catalyzed Ring-Opening Transformations

Ring-Expansion Reactions for Novel Heterocycles

Beyond simple ring-opening, the strained oxetane ring can undergo ring-expansion reactions to form larger, more complex heterocyclic systems. sioc-journal.cn These reactions often proceed through the initial opening of the oxetane ring followed by an intramolecular cyclization event. For instance, the reaction of oxetane-fused steroids with nitriles in the presence of a Lewis acid like tetrafluoroboric acid-diethyl ether complex can lead to the formation of 1,3-oxazine-fused steroids. cas.cz This transformation involves a Ritter-type reaction mechanism where the nitrile acts as a nucleophile following the acid-mediated opening of the oxetane ring. cas.cz

Transformations of the Hydroxymethyl Substituent

The primary hydroxymethyl group is a key site for synthetic modifications, allowing for its conversion into a variety of other functional groups.

The oxidation of the primary alcohol of this compound and its derivatives to form the corresponding carboxylic acid, 2-(3-hydroxyoxetan-3-yl)acetic acid, is a significant transformation. vulcanchem.commolport.com This conversion provides a route to oxetane-containing analogues of biologically important carboxylic acids. nih.govresearchgate.netescholarship.org

A patented process describes the direct, one-step oxidation of 3-hydroxymethyl-oxetanes to oxetane-3-carboxylic acids. google.comgoogle.com This method utilizes an oxygen-containing gas in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.com The reaction can be carried out at temperatures ranging from 0°C to the boiling point of the reaction mixture. google.com This process is highlighted as advantageous due to its single-step nature and the accessibility of the starting materials. google.com

The oxidation of 3-alkyl-3-hydroxymethyl-oxetanes to 3-alkyl-oxetane-3-carboxylic acids has also been documented. google.com One older method involves dehydrogenation in the liquid phase using copper/chromium/barium catalysts at high temperatures (190-270°C), which initially forms an ester that is subsequently saponified. google.com However, this multi-stage process often results in low yields. google.comgoogle.com

The resulting 2-(3-hydroxyoxetan-3-yl)acetic acid and its derivatives are valuable in medicinal chemistry as potential bioisosteres of the carboxylic acid functional group. nih.govresearchgate.netescholarship.org For instance, replacing the carboxylic acid in ibuprofen (B1674241) with an oxetan-3-ol moiety has been shown to increase solubility while retaining biological activity. vulcanchem.com

Table 1: Oxidation of this compound Derivatives

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

| 3-Ethyl-3-hydroxymethyl-oxetane | O₂, Pd/C, Bi(NO₃)₃·5H₂O, NaOH(aq) | 3-Ethyl-oxetane-3-carboxylic acid | 86.2 | google.com |

| 3-Methyl-3-hydroxymethyl-oxetane | O₂, Pd/C, Bi(NO₃)₃·5H₂O, NaOH(aq) | 3-Methyl-oxetane-3-carboxylic acid | Not Specified | google.com |

| This compound | Not Specified | 2-(3-hydroxyoxetan-3-yl)acetic acid | Not Specified | vulcanchem.commolport.com |

The hydroxymethyl group of this compound can readily undergo alkylation, acylation, and esterification. These reactions are fundamental for introducing a wide variety of substituents and for the synthesis of more complex molecules.

Alkylation can be achieved under basic conditions. For example, the derivatization of a related oxetane was accomplished by ring-opening of 1,1-dimethyloxirane in the presence of a base to yield the corresponding ether. nih.gov

Acylation and esterification reactions provide access to esters and amides. researchgate.net For instance, the reaction with tert-butyl acetate (B1210297) in the presence of a strong base like n-butyllithium and N,N-diisopropylamine can yield the corresponding tert-butyl ester. ethz.ch These transformations are crucial for creating building blocks for drug discovery. researchgate.net

The hydroxymethyl group can be converted to halogens, providing a handle for further nucleophilic substitution reactions. A common route for chlorination involves reacting 3-hydroxymethyl-oxetan-3-ol with N-chlorosuccinimide (NCS) in dichloromethane, which can yield over 90% of the chlorinated product. vulcanchem.com The brominated analogue, (3-(bromomethyl)oxetan-3-yl)methanol, is also a known compound. cymitquimica.com

Amination of the oxetane core can be achieved through various synthetic strategies. While direct amination of the hydroxymethyl group is less common, reductive amination of the corresponding ketone, oxetan-3-one, is a widely used method to introduce amino functionalities. acs.org The resulting (3-(benzylamino)oxetan-3-yl)methanol (B591619) highlights the possibility of having both amino and hydroxyl functionalities on the oxetane ring.

Table 2: Halogenation and Amination Precursors/Analogues

| Compound Name | CAS Number | Molecular Formula | Reference |

| 3-(Chloromethyl)oxetan-3-ol | Not Specified | C₄H₇ClO₂ | vulcanchem.com |

| (3-(Bromomethyl)oxetan-3-yl)methanol | 22633-44-9 | C₅H₉BrO₂ | cymitquimica.com |

| (3-(Benzylamino)oxetan-3-yl)methanol | 1195684-52-6 | C₁₁H₁₅NO₂ |

Alkylation, Acylation, and Esterification Reactions

Tandem Reactions and Multi-Component Transformations

This compound and its derivatives can participate in tandem and multi-component reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. google.com These reactions are highly efficient and atom-economical. nih.gov

One example of a tandem reaction involves the lithium-catalyzed Friedel-Crafts reaction of phenols with oxetan-3-ols. nih.gov Depending on the substrate, this can lead to either 3,3-diaryloxetanes through para-selective alkylation or 3-aryl-3-hydroxymethyl-dihydrobenzofurans via ortho-selective alkylation followed by ring-opening. nih.govresearchgate.net

Another tandem approach involves an initial C-N coupling reaction, such as a Buchwald-Hartwig amination, followed by an in-situ oxetane ring-opening to form benzomorpholines. acs.org

Multi-component reactions, such as the Passerini and Biginelli reactions, have been utilized to generate libraries of structurally diverse compounds for drug discovery. nih.gov For example, a one-pot, three-component condensation of a 1,3-dicarbonyl compound, an aldehyde, and a urea (B33335) can produce dihydropyrimidinone derivatives. nih.gov Similarly, the Passerini reaction has been used to synthesize caged GABA derivatives. nih.gov While direct examples involving this compound in these specific multi-component reactions are not explicitly detailed in the provided context, the principles of these reactions highlight the potential for using functionalized oxetanes as building blocks in such convergent synthetic strategies. google.comnih.gov

Applications of 3 Hydroxymethyl Oxetan 3 Ol As a Versatile Synthetic Building Block

Role in General Organic Synthesis

In the realm of organic synthesis, 3-(hydroxymethyl)oxetan-3-ol serves as a key precursor for a variety of valuable chemical structures, from functionalized oxetanes to intricate spirocyclic and polycyclic systems.

Precursor to Diverse Functionalized Oxetane (B1205548) Derivatives

The inherent reactivity of the oxetane ring, coupled with the presence of a hydroxymethyl group, allows for the synthesis of a wide array of functionalized oxetane derivatives. The hydroxyl group can be readily modified or replaced to introduce different functional groups, expanding the synthetic utility of the oxetane core. For instance, the hydroxyl group can undergo oxidation, alkylation, or conversion to a leaving group for subsequent nucleophilic substitution reactions. acs.org

These functionalized oxetanes are of significant interest in medicinal chemistry, where the oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl or carbonyl groups. nih.govthieme-connect.de This is because the incorporation of an oxetane ring can favorably modulate key physicochemical properties of a molecule, such as aqueous solubility and lipophilicity. nih.gov The synthesis of these derivatives often starts from commercially available oxetane building blocks, including oxetan-3-one, which can be converted to this compound and other derivatives. thieme-connect.deethz.ch

Table 1: Examples of Functionalized Oxetane Derivatives from this compound Precursors

| Derivative Type | Synthetic Strategy | Reference |

|---|---|---|

| 3-Aryloxetanes | Barton-McCombie deoxygenation of a xanthate derivative of an oxetan-3-ol (B104164). | acs.org |

| 3-Aminooxetanes | Reductive amination of oxetan-3-one. | acs.org |

Construction of Spirocyclic and Fused Ring Systems

The unique 1,2-bis-electrophilic nature of oxetan-3-ols, including this compound, under Brønsted acid catalysis enables their use in the construction of spirocyclic and fused ring systems. acs.org In these reactions, the oxetane ring can be activated to react with di-nucleophiles, leading to the formation of larger, more complex cyclic structures. For example, the reaction of 3-aryloxetan-3-ols with 1,2-diols can produce spirocyclic dioxanes in good yields. acs.org

The synthesis of spirocyclic oxetanes has gained attention in medicinal chemistry for their potential to introduce three-dimensionality and novelty into drug candidates. acs.orgmdpi.com One notable example is the synthesis of a spirocyclic oxetane analogue of the antibiotic ciprofloxacin. acs.org

Synthesis of Polycyclic Ethers and Related Heterocycles (e.g., 1,4-Dioxanes, Benzomorpholines)

The ability of this compound and its derivatives to act as bis-electrophiles extends to the synthesis of various polycyclic ethers and other heterocycles. A significant application is the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. acs.orgnih.gov This method allows for the creation of a diverse range of mono- and bicyclic dioxanes with high regio- and diastereoselectivity. acs.org

Furthermore, the reactivity of the oxetane ring can be harnessed in cascade reactions to build complex heterocyclic scaffolds. For instance, a transition-metal-free azide-alkyne cycloaddition/oxetane ring-opening cascade has been developed for the construction of hydroxymethyl-decorated triazole-fused piperazin-2-ones and acs.orgrsc.orgdiazepin-4-ones. researchgate.net

Utility in Polymer Chemistry and Materials Science

In the field of polymer chemistry, this compound and its analogues are valuable monomers for the synthesis of specialized polymers with unique architectures and properties.

Monomer for Ring-Opening Polymerization

This compound and its derivatives, such as 3-ethyl-3-(hydroxymethyl)oxetane, are effective monomers for ring-opening polymerization (ROP). nih.govnih.gov This process, which can be initiated by cationic or anionic catalysts, leads to the formation of polyethers with pendant hydroxyl groups. nih.govradtech.org The resulting polymers can have high molecular weights and varying degrees of crystallinity depending on the specific monomer and polymerization conditions used. google.com

The ring-opening polymerization of these monomers can be controlled to produce polymers with specific properties. For example, the use of certain catalysts can lead to the formation of high molecular weight poly[3,3-bis(hydroxymethyl)oxetane] (PBHMO), a crystalline and high-melting polymer suitable for films and fibers. google.com

Synthesis of Hyperbranched Polyethers

The di-functional nature of this compound makes it an ideal AB2-type monomer for the synthesis of hyperbranched polymers. dntb.gov.uadur.ac.uk Through a process known as self-condensing ring-opening polymerization, these monomers can generate highly branched, three-dimensional polyether structures. rsc.orgnih.gov

Hyperbranched polyoxetanes are a relatively new class of polymers that have garnered interest for their unique properties, such as high solubility and a large number of terminal functional groups that can be further modified. nih.govdur.ac.uk For example, hyperbranched poly[3-methyl-3-(hydroxymethyl)oxetane] has been synthesized and subsequently modified to introduce different terminal groups, altering its properties for various applications. rsc.org The synthesis of these hyperbranched polymers can be achieved through both cationic and anionic ring-opening polymerization methods. nih.govdntb.gov.ua

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1,1-tris(hydroxymethyl)propane |

| 1,4-dioxane |

| This compound |

| 3-ethyl-3-(hydroxymethyl)oxetane |

| 3-methyl-3-(hydroxymethyl)oxetane |

| ciprofloxacin |

| N,N'-carbonyldiimidazole |

| oxetan-3-one |

| piperazin-2-one |

| potassium tert-butoxide |

| triazole |

Applications in Specialty Polymers and Coatings

The di-functional nature of this compound, featuring both a reactive oxetane ring and a primary hydroxyl group, makes it a valuable monomer for the synthesis of specialty polymers with unique architectures and properties. Its derivatives, such as 3-ethyl-3-(hydroxymethyl)oxetane and 3-methyl-3-(hydroxymethyl)oxetane, are extensively used in creating hyperbranched polyethers through ring-opening polymerization. researchgate.netmdpi.comnih.govnbinno.com These polymers are notable for their globular, dendritic structures and high density of terminal hydroxyl groups, which impart specific characteristics valuable in coatings and adhesives. mdpi.comchemimpex.com

The polymerization of monomers derived from this compound leads to materials with distinct thermal and mechanical properties. For instance, Poly[3,3-bis(hydroxymethyl)oxetane] (PBHMO), a structural analog of cellulose, is a crystalline, high-melting-point polymer (approx. 314 °C) that is highly insoluble and suitable for producing films and fibers. google.com Similarly, poly[3-ethyl-3-(hydroxymethyl)oxetane] (PEHMO) is also crystalline, though with a lower melting point (approx. 110 °C), and can be produced in high molecular weight forms. google.com

The abundance of hydroxyl groups on the surface of these hyperbranched polyoxetanes promotes strong adhesive interactions with polar substrates. Research has demonstrated that polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane exhibit good adhesion to polar materials, with work of adhesion values in the range of 101–105 mJ/m². researchgate.netnih.gov This characteristic makes them promising candidates for use as hot-melt adhesives, although their inherent brittleness may require modification for certain applications. researchgate.netmdpi.comnih.gov The thermoplastic nature of these hyperbranched poly(hydroxyl)oxetanes further supports their potential as hot-melt adhesives. nih.gov

The versatility of this compound derivatives extends to the creation of copolymers. They can be copolymerized with other cyclic ethers, such as oxiranes and tetrahydrofurans, to tailor the properties of the final polymer for specific applications. google.com This copolymerization strategy allows for the development of advanced materials with a broad range of functionalities. nbinno.com

Table 1: Properties of Polymers Derived from this compound Analogs

| Polymer Name | Monomer | Key Properties | Potential Applications |

| Poly[3,3-bis(hydroxymethyl)oxetane] (PBHMO) | 3,3-bis(hydroxymethyl)oxetane | Crystalline, High Melting Point (~314°C), Highly Insoluble. google.com | Films, Fibers. google.com |

| Poly[3-ethyl-3-(hydroxymethyl)oxetane] (PEHMO) | 3-ethyl-3-(hydroxymethyl)oxetane | Crystalline, Melting Point (~110°C), Good Adhesion. researchgate.netgoogle.com | Adhesives, Coatings. mdpi.comchemimpex.com |

| Hyperbranched Poly(hydroxyl)oxetanes (POXs) | 3-ethyl-3-(hydroxymethyl)oxetane | Hyperbranched Structure, High Functionality, Thermoplastic. mdpi.comnih.gov | Hot-Melt Adhesives. mdpi.comnih.gov |

Role in Photoinitiated Cationic Polymerization

The strained four-membered ring of this compound and related oxetane compounds makes them highly susceptible to ring-opening polymerization. A particularly efficient method for this is photoinitiated cationic polymerization, a process that offers spatial and temporal control over the curing reaction. radtech.org This technique is foundational to the development of high-performance photo-curing systems used in coatings, inks, and adhesives. radtech.org

The process is initiated by a photo-acid generator (PAG), which, upon exposure to UV light, produces a strong Brønsted acid. radtech.org This acid protonates the oxygen atom of the oxetane ring, creating a tertiary oxonium ion. This activated monomer then becomes a highly reactive electrophile, ready to propagate the polymerization chain.

The polymerization of oxetanes can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. mdpi.comacs.org

Active Chain End (ACE) Mechanism: The protonated oxetane ring is attacked by the hydroxyl group of another monomer molecule. This opens the ring and transfers the active cationic center to the newly added unit, propagating the chain. The ACE mechanism is generally more efficient as it is less prone to cyclization reactions. mdpi.com

Activated Monomer (AM) Mechanism: An activated (protonated) monomer molecule reacts with the growing polymer chain. Studies on the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane have shown that both secondary and tertiary oxonium ions can be present, indicating that both ACE and AM mechanisms can contribute to chain growth. acs.org

A distinct feature of the photoinitiated cationic polymerization of 3,3-disubstituted oxetanes is the presence of an induction period after initial irradiation. capes.gov.br During this period, no significant polymerization occurs. However, subsequent application of heat to a portion of the material can trigger a very rapid, thermally accelerated polymerization that propagates through the sample. capes.gov.br This phenomenon, known as frontal polymerization, allows for curing thick or pigmented systems where light penetration is limited.

Table 2: Key Aspects of Photoinitiated Cationic Polymerization of Oxetanes

| Feature | Description | Significance |

| Initiation | A Photo-Acid Generator (PAG) produces a strong acid upon UV irradiation, which protonates the oxetane's oxygen atom. radtech.org | Allows for precise control over the start of the polymerization reaction (photocuring). radtech.org |

| Propagation | Can occur via Active Chain End (ACE) or Activated Monomer (AM) mechanisms, leading to the formation of polyethers. acs.org | The dual mechanisms influence the final polymer structure, molar mass, and degree of branching. acs.org |

| Kinetics | Characterized by an induction period followed by rapid, often thermally accelerated, polymerization. capes.gov.br | Enables frontal polymerization, useful for curing thick sections or composites where light cannot fully penetrate. capes.gov.br |

| Formulation | Often combined with other cyclic ethers like epoxides (oxiranes). uvebtech.com | Enhances cure speed and improves final material properties such as conversion and flexibility. uvebtech.com |

Medicinal Chemistry and Drug Discovery Applications of Oxetane Scaffolds

Oxetanes as Bioisosteres in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's properties while retaining its desired biological activity. Oxetanes have proven to be particularly effective bioisosteres for several key functional groups that are often associated with liabilities in drug development. u-tokyo.ac.jp

Replacement of Carbonyl Functionalities

The oxetane (B1205548) ring is considered a nonclassical isostere of the carbonyl group. mdpi.com This is due to the oxetane oxygen having a similar capacity to accept hydrogen bonds, a comparable dipole moment, and similar spatial orientation of its lone pair electrons to a carbonyl oxygen. acs.orgnih.gov A key advantage of this replacement is enhanced metabolic stability. acs.orgu-tokyo.ac.jpbaranlab.org Carbonyl groups in ketones, esters, and aldehydes are susceptible to enzymatic reduction or oxidation and can lead to the epimerization of adjacent stereocenters. acs.orgu-tokyo.ac.jpbaranlab.org Oxetanes, being more stable, can mitigate these metabolic pathways. acs.orgu-tokyo.ac.jp

Pioneering studies demonstrated that replacing a carbonyl with an oxetane ring could enhance metabolic stability and introduce greater three-dimensionality, which can be beneficial for solubility and target binding. chimia.ch While the replacement alters the chemical and metabolic pathways, it effectively maintains a polar oxygen atom in a similar location within the scaffold. chimia.ch

In a comparative study of spirocyclic compounds, the oxetane-containing molecules showed significantly improved metabolic stability in liver microsomes compared to their carbonyl counterparts. acs.org

| Compound Pair | Structure | Intrinsic Clearance (CLint) [μL/min/mg] |

| Spiro-ketone (7) | Structure of Spiro-ketone 7 | High |

| Spiro-oxetane (8) | Structure of Spiro-oxetane 8 | Low |

| Spiro-ketone (9) | Structure of Spiro-ketone 9 | High |

| Spiro-oxetane (10) | Structure of Spiro-oxetane 10 | Low |

| Data derived from studies on spirocyclic ketones and their oxetane bioisosteres, highlighting the improved metabolic stability of the oxetane analogs. acs.org |

Substitution for Gem-Dimethyl Groups

The gem-dimethyl group is frequently used in drug design to block sites of metabolic oxidation. acs.orgbaranlab.org However, this substitution invariably increases the lipophilicity of the molecule, which can negatively impact solubility and other pharmacokinetic properties. u-tokyo.ac.jpbaranlab.org Oxetanes serve as excellent surrogates for the gem-dimethyl group, providing similar steric bulk to hinder metabolism but with the added advantage of increased polarity and reduced lipophilicity. acs.orgresearchgate.netu-tokyo.ac.jp

The volume occupied by an oxetane is similar to that of a gem-dimethyl group. nih.gov Seminal reports by Carreira and colleagues demonstrated that this bioisosteric switch could improve the metabolic profile of a drug candidate without the unfavorable increase in lipophilicity. acs.orgnih.gov The replacement can lead to significant enhancements in aqueous solubility and reductions in metabolic degradation. researchgate.net For instance, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 in different molecular contexts. researchgate.net

| Functional Group | Key Property Change | Impact on Drug Candidate |

| gem-Dimethyl | Increases lipophilicity | Can decrease aqueous solubility and lead to poor PK profiles. baranlab.org |

| Oxetane | Decreases lipophilicity, adds polarity | Blocks metabolism while improving solubility and metabolic stability. researchgate.netbaranlab.org |

| A comparative table illustrating the general effects of replacing a gem-dimethyl group with an oxetane. researchgate.netbaranlab.org |

Mimicry of Other Functional Groups (e.g., Carboxylic Acid, Thioesters)

The utility of oxetanes as bioisosteres extends beyond carbonyl and gem-dimethyl groups. Notably, the oxetan-3-ol (B104164) moiety has been investigated as a promising surrogate for the carboxylic acid functional group. nih.govnih.gov Carboxylic acids are often associated with poor permeability and rapid clearance, particularly for central nervous system (CNS) drug candidates. nih.gov The oxetan-3-ol group, being less acidic, can circumvent these issues while still participating in key hydrogen bonding interactions. nih.govresearchgate.net Studies on ibuprofen (B1674241) analogs, where the carboxylic acid was replaced with an oxetan-3-ol, showed that the resulting compound retained cyclooxygenase (COX) inhibitory activity and demonstrated improved solubility. nih.govvulcanchem.com

Furthermore, synthetic methodologies have been developed to generate oxetane sulfides from oxetan-3-ol precursors, positioning them as potential isosteres for thioesters. chimia.ch This expands the repertoire of the medicinal chemist to modulate peptide-like structures, where the traditional amide or ester bond can be replaced to enhance stability against enzymatic degradation. nih.gov

Modulation of Physicochemical and Biochemical Properties in Drug Candidates

The introduction of an oxetane scaffold is a deliberate tactic to modulate a molecule's properties to achieve a more drug-like profile. acs.orgnih.gov The ring's inherent polarity, rigidity, and three-dimensional nature can be leveraged to overcome common challenges in drug development, such as poor solubility and rapid metabolic clearance. acs.orgresearchgate.net

Impact on Aqueous Solubility and Lipophilicity (LogD)

A primary benefit of incorporating an oxetane is the improvement of aqueous solubility. researchgate.netacs.org This effect is largely attributed to the polar nature of the oxetane ring and its ability to act as a hydrogen bond acceptor. u-tokyo.ac.jp Concurrently, the introduction of an oxetane typically leads to a reduction in lipophilicity, as measured by the distribution coefficient (LogD). acs.orgresearchgate.net

In many drug discovery campaigns, lead compounds suffer from high lipophilicity, which can cause poor solubility, off-target toxicity, and rapid metabolism. u-tokyo.ac.jp Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane is a common strategy to lower LogD while blocking metabolic "hot spots". acs.orgethz.ch For example, in the development of an EZH2 inhibitor, a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a tetrahydrofuran (B95107) (THF) ring, resulting in a compound with an optimal LogD of 1.9 and drastically improved solubility and metabolic properties. acs.org

Studies comparing matched molecular pairs consistently show that oxetane-containing molecules are significantly less lipophilic than their gem-dimethyl or cyclobutane (B1203170) analogs. u-tokyo.ac.jpnih.gov

| Compound Series | Analog | cLogD | Aqueous Solubility (pH 7.4) [μg/mL] |

| Model System 1 | gem-Dimethyl | 3.5 | 1 |

| Oxetane | 1.8 | 60 | |

| Model System 2 | gem-Dimethyl | 3.1 | 1 |

| Oxetane | 2.0 | 25 | |

| Illustrative data from matched-pair analysis showing the typical decrease in lipophilicity (LogD) and increase in aqueous solubility when a gem-dimethyl group is replaced by an oxetane. |

Influence on Metabolic Stability and Clearance Pathways

Oxetanes are generally more metabolically robust compared to other common functionalities. researchgate.netacs.orgu-tokyo.ac.jp Their incorporation into a drug candidate can protect metabolically labile sites from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes. acs.orgacs.org This often translates to lower intrinsic clearance rates in human liver microsomes (HLM) and improved pharmacokinetic profiles. acs.orgu-tokyo.ac.jpchimia.ch

The stability of the oxetane ring itself is dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. acs.orgrsc.org In one study, replacing a metabolically vulnerable morpholine (B109124) ring with a spirocyclic oxetane (2-oxa-6-azaspiro[3.3]heptane) significantly improved metabolic stability while also enhancing aqueous solubility. chimia.ch

Interestingly, while stable against many CYP enzymes, oxetane rings can be hydrolyzed (opened) by microsomal epoxide hydrolase (mEH). scirp.org This provides an alternative, non-CYP450 clearance pathway, which can be advantageous in reducing the risk of drug-drug interactions. scirp.org The rate of this hydrolysis can be fine-tuned by altering the substitution around the oxetane ring, offering a sophisticated tool for medicinal chemists to direct the metabolism of a drug candidate. scirp.org

| Compound Feature | Effect on Metabolism | Reference |

| Replacement of Carbonyl | Increased stability against enzymatic attack. | acs.orgu-tokyo.ac.jp |

| Replacement of gem-Dimethyl | Blocks C-H oxidation sites without increasing lipophilicity. | acs.orgethz.ch |

| Replacement of Morpholine | Improved stability against oxidative metabolism. | chimia.ch |

| Inherent Oxetane Property | Can be metabolized by mEH, providing a non-CYP clearance route. | scirp.org |

| Summary of research findings on how oxetane incorporation influences metabolic stability and clearance. |

Microsomal Epoxide Hydrolase (mEH) Hydrolysis

Modulation of Basicity and pKa of Proximal Amine Groups

The strong electron-withdrawing nature of the oxetane ring has a profound effect on the basicity of nearby functional groups, particularly amines. nih.gov This property is especially valuable in drug design, where the high basicity of amine groups can lead to issues such as poor cell permeability and off-target effects. By strategically placing an oxetane moiety in proximity to an amine, its pKa can be significantly lowered.

Research has quantified this effect, demonstrating that an oxetane positioned alpha to an amine can reduce the pKaH by approximately 2.7 units. nih.gov This substantial reduction in basicity can transform a highly basic amine into one that is only partially protonated at physiological pH, thereby improving its pharmacokinetic profile. Further studies have shown that fluorination of the oxetane ring can lead to an even more pronounced decrease in the pKa of adjacent acidic protons, by as much as three units when replacing a gem-dimethyl group. chemrxiv.org

| Position of Oxetane Relative to Amine | Approximate pKaH Reduction (units) |

|---|---|

| α (alpha) | 2.7 |

| β (beta) | 1.9 |

| γ (gamma) | 0.7 |

Conformational Control and Three-Dimensionality in Drug Space

The rigid and puckered nature of the oxetane ring introduces a degree of conformational constraint into otherwise flexible molecules. acs.orgresearchgate.net This can be advantageous in drug design, as pre-organizing a ligand into its bioactive conformation can lead to enhanced binding affinity for its target protein. The defined three-dimensional structure of the oxetane scaffold helps to increase the sp³ character of drug candidates, moving them away from the "flat" structures that are often associated with poor selectivity and pharmacokinetic properties. nih.gov

The introduction of a 3-(hydroxymethyl)oxetan-3-ol-derived moiety can therefore serve to explore new regions of chemical space and to optimize the orientation of key pharmacophoric elements for improved target engagement. nih.gov

Integration into Biologically Active Compounds

Presence in Natural Products and FDA-Approved Drugs (e.g., Taxol, Oxetanocin A)

The oxetane ring is found in a number of biologically active natural products, which underscores its importance as a pharmacologically relevant scaffold. acs.org Perhaps the most well-known example is Paclitaxel (B517696) (Taxol®), a potent anticancer agent. acs.org The oxetane ring in Taxol is crucial for its microtubule-stabilizing activity, acting as a conformational lock. acs.org However, it is important to note that the oxetane in Taxol is part of a complex, fused ring system and is not a 3,3-disubstituted oxetane.

Another significant oxetane-containing natural product is Oxetanocin A, which exhibits antiviral properties. acs.org The structure of Oxetanocin A features an oxetane ring that mimics the furanose sugar of natural nucleosides, allowing it to inhibit viral DNA polymerases. The substitution pattern of the oxetane in Oxetanocin A is 2-(adenin-9-yl)-3,4-bis(hydroxymethyl)oxetane. acs.org

Development of Kinase Inhibitors and Other Therapeutic Agents

The favorable properties imparted by the this compound and related scaffolds have led to their incorporation into a variety of therapeutic agents, with kinase inhibitors being a prominent example. The introduction of an oxetane moiety has been shown to improve the metabolic stability, solubility, and in some cases, the potency of kinase inhibitors. nih.gov

A notable example is found in a patent for inhibitors of Tropomyosin-related kinase (Trk), where a compound containing a [3-(hydroxymethyl)oxetan-3-yl] moiety is described. epo.org This highlights the direct application of the core chemical compound in the development of targeted cancer therapeutics. Furthermore, a patent for inhibitors of the Epstein-Barr nuclear antigen 1 (EBNA1) also discloses a compound featuring a 3-(2-{4-[3-(hydroxymethyl)oxetan-3-yl]phenyl}ethynyl)-2-(1H-indol-6-yl)benzoic acid structure, demonstrating the utility of this scaffold in developing antiviral agents. google.com In many drug discovery programs, the replacement of a less stable or more lipophilic group with a 3,3-disubstituted oxetane has been a key step in optimizing a lead compound into a clinical candidate. nih.govnih.gov

| Compound Name |

|---|

| This compound |

| Paclitaxel (Taxol®) |

| Oxetanocin A |

| 3-(2-{4-[3-(Hydroxymethyl)oxetan-3-yl]phenyl}ethynyl)-2-(1H-indol-6-yl)benzoic acid |

Oxetane-Containing Peptidomimetics

The inherent limitations of peptide-based therapeutics, such as poor metabolic stability due to protease-mediated amide bond hydrolysis, have driven the development of peptidomimetics. acs.org Oxetane scaffolds have emerged as a valuable tool in this area, with the 3-aminooxetane unit serving as a non-classical bioisostere for the amide bond in a peptide backbone. acs.orgacs.org This substitution can enhance resistance to enzymatic degradation while often preserving the biological activity of the parent peptide. acs.orgnih.gov

A modular synthetic approach has been developed for creating these oxetane-modified peptides (OMPs). acs.org The strategy relies on the synthesis of dipeptide building blocks where the central amide linkage is replaced by a 3-aminooxetane unit. ethz.ch These building blocks, often derived from inexpensive starting materials like Tris(hydroxymethyl)aminomethane (Tris), can be incorporated into larger peptide chains using standard peptide coupling techniques, including solid-phase peptide synthesis (SPPS). acs.orgacs.orgethz.ch This methodology allows for the creation of a diverse library of OMPs. acs.org

Research findings have demonstrated the practical benefits of this approach. For instance, analogues of the endogenous neurotransmitter Leu-enkephalin, where specific amide bonds were replaced with an oxetane moiety, were synthesized. acs.org These oxetanyl-Leu-enkephalin derivatives exhibited significantly improved stability in human serum compared to the natural peptide, showcasing their potential as more robust therapeutic candidates. acs.org The key to this strategy is the creation of versatile building blocks that can be readily used in established peptide synthesis workflows. acs.org

Table 1: Research Findings on Oxetane-Modified Peptides (OMPs)

| Feature | Description | Research Finding | Source(s) |

|---|---|---|---|

| Mimicry | Amide Bond Isostere | The 3-aminooxetane unit serves as a replacement for the amide bond in the peptide backbone. | acs.orgacs.org |

| Synthesis | Building Block Approach | Dipeptide analogues incorporating the oxetanyl amino acid surrogate are synthesized and then incorporated into larger peptides via solution or solid-phase synthesis. | acs.orgacs.org |

| Stability | Protease Resistance | OMPs show greatly improved hydrolytic stability in human serum compared to their natural peptide counterparts. | acs.org |

| Bioactivity | Receptor Affinity | Analogues of Leu-enkephalin containing the oxetane modification retained affinity for the rat δ-opioid receptor. | acs.org |

Nucleoside Analogues with Oxetane Moieties

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, acting by disrupting nucleotide metabolism and DNA replication. acs.org The incorporation of an oxetane ring in place of the natural furanose sugar is a key strategy in developing novel analogues with improved therapeutic profiles. acs.orgresearchgate.net The first naturally occurring example, Oxetanocin A, which contains an oxetane ring, demonstrated potent activity against herpes simplex virus (HSV) and HIV, validating the potential of this scaffold. uconn.edu

Table 2: Examples of Oxetane-Containing Nucleoside Analogues

| Compound Type | Therapeutic Target/Significance | Key Structural Feature | Source(s) |

|---|---|---|---|

| Oxetanocin A | Antiviral (HSV, HIV) | Naturally occurring nucleoside with an oxetane replacing the furanose ring. | uconn.edu |

| 3',4'-Oxetane Nucleosides | Antiviral (HCV) | Designed to inhibit hepatitis C virus replication. | acs.org |

| 2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol | Potential Antiviral/Anticancer | AI-generated analogue of adenosine (B11128) incorporating the this compound core. | chemrxiv.org |

| 1-[4-(hydroxymethyl)oxetan-2-yl]-5-methyl-pyrimidine-2,4-dione | Potential Antiviral (Herpes Simplex, Varicella Zoster) | AI-generated analogue resembling the antiviral A-73209. | chemrxiv.org |

Current Trends and Future Directions in Oxetane-Based Drug Discovery

Challenges in Accessing Diverse Oxetane Building Blocks

Despite the proven benefits of incorporating oxetanes into drug candidates, significant synthetic hurdles limit their broader application. nih.govacs.org A primary issue is the limited commercial availability of diversely functionalized oxetane building blocks. nih.govacs.org Medicinal chemists are often constrained to using a small set of simple starting materials, such as oxetan-3-one and 3-amino-oxetane, which restricts the exploration of novel chemical space and substitution patterns. nih.govacs.org

The synthesis of the oxetane ring itself presents considerable challenges due to its inherent ring strain. acs.org Intramolecular cyclization reactions to form the four-membered ether are often kinetically unfavorable compared to the formation of analogous three-, five-, or six-membered rings. acs.org This frequently necessitates a late-stage construction of the oxetane ring within a synthetic sequence, a linear approach that is inefficient for generating large libraries of analogues for structure-activity relationship (SAR) studies. acs.org Furthermore, certain synthetic routes are prone to failure; for example, the attempted synthesis of 3,3-diaryl oxetanes from 1,3-diols via Williamson etherification can lead to an undesired Grob fragmentation instead of the required cyclization. mdpi.com The stability of the oxetane ring can also be a concern, as it can be susceptible to ring-opening under harsh conditions, particularly acidic ones, with stability being highly dependent on the substitution pattern. nih.govacs.org

Strategies for Expanding Oxetane Chemical Space

To overcome the challenges of synthesis and expand the utility of oxetanes in drug discovery, researchers are actively developing innovative strategies. acs.orgimperial.ac.uk A key focus is on creating new methods for synthesizing the oxetane ring and for producing a wider array of functionalized building blocks. rsc.orgrsc.org

One approach involves devising novel cyclization reactions. For instance, an intramolecular C-C bond-forming cyclization has been developed to access unusual oxetane motifs bearing medicinally relevant functional groups directly on the ring, creating structures not accessible by traditional methods. rsc.org For cases where Williamson etherification fails, alternative multi-step pathways, such as a Corey-Chaykovsky epoxidation followed by a Meinwald rearrangement, have been successfully employed. mdpi.com

Another major strategy is the development of practical, scalable routes to new oxetane-containing building blocks. rsc.org This includes methods for the stereochemically controlled synthesis of oxetane-modified dipeptides containing various amino acid residues, which can then be easily incorporated into larger biomolecules using standard techniques like solid-phase peptide synthesis (SPPS). acs.orgrsc.org Additionally, methods are being developed to functionalize the intact oxetane ring post-synthesis. nih.gov Examples include the use of oxetane sulfonyl fluoride (B91410) reagents that allow for the coupling of oxetane fragments with diverse nucleophiles, providing a modular way to expand chemical diversity. nih.govacs.org These combined efforts are progressively making complex oxetane scaffolds more accessible to medicinal chemists, paving the way for their inclusion in future drug discovery programs. imperial.ac.uk

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxymethyl Oxetan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. While specific spectral data for the parent compound, 3-(Hydroxymethyl)oxetan-3-ol, is not extensively detailed in readily available literature, analysis of its derivatives provides substantial insight into the expected resonance patterns.

In a typical ¹H NMR spectrum, the protons of the oxetane (B1205548) ring (O-CH ₂-C and C-CH ₂-O) are diastereotopic and are expected to appear as complex multiplets or sets of doublets due to their distinct chemical environments and spin-spin coupling. The protons of the hydroxymethyl group (-CH ₂OH) would likely present as a singlet or a more complex AB quartet. The hydroxyl protons (-OH ) generally appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon backbone. For this compound, distinct signals are anticipated for the quaternary carbon bonded to both hydroxyl and hydroxymethyl groups, the hydroxymethyl carbon, and the two methylene (B1212753) carbons of the oxetane ring.

Detailed research findings for various derivatives of oxetan-3-ol (B104164) have been reported. For instance, the synthesis and characterization of 3-aryl- and 3,3-diaryl-oxetanes are well-documented, providing concrete spectral data. mdpi.comethz.chrsc.org

Interactive Data Table: Representative NMR Data for 3-(Aryl)oxetan-3-ol Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 3-(4-methoxyphenyl)oxetan-3-ol (B2558811) | 7.47 (d, 2H, J=8.6 Hz), 6.93 (d, 2H, J=8.7 Hz), 4.88 (m, 4H), 3.82 (s, 3H), 2.99 (s, 1H, OH) | 159.0, 134.4, 125.8, 113.9, 85.6, 75.5, 55.4 | ethz.ch |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | 7.49-7.33 (m, 6H), 7.01 (d, 2H, J=8.0 Hz), 5.09 (s, 2H), 4.91-4.86 (m, 4H), 2.92 (br s, 1H, OH) | 158.6, 136.9, 134.9, 128.8, 128.2, 127.6, 126.1, 115.2, 85.7, 75.8, 70.2 | mdpi.com |

| 3-(4-butylphenyl)oxetan-3-ol | 7.45 (d, 2H, J=8.1 Hz), 7.21 (d, 2H, J=8.1 Hz), 4.92 (m, 4H), 3.40 (s, 1H, OH), 2.62 (t, 2H, J=7.7 Hz), 1.60 (m, 2H), 1.36 (m, 2H), 0.93 (t, 3H, J=7.3 Hz) | 142.7, 139.6, 128.7, 124.5, 85.7, 75.6, 35.2, 33.6, 22.4, 14.0 | rsc.org |

Note: NMR data can vary slightly based on solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key characteristic absorptions are expected.

The most prominent feature is typically a broad and intense absorption band corresponding to the O-H stretching vibrations of the alcohol groups, usually found in the region of 3200–3600 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic methylene groups appear just below 3000 cm⁻¹. A significant absorption for these compounds is the C-O stretching vibration of the strained oxetane ether ring, which is often observed around 970-1030 cm⁻¹. ethz.ch Additional C-O stretching from the alcohol functional groups will also be present.

Interactive Data Table: Characteristic IR Absorption Frequencies for Oxetane Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 (broad) | libretexts.org |

| Alkane (C-H) | Stretch | 2850 - 2960 | ethz.chrsc.org |

| Oxetane Ether (C-O-C) | Stretch | 970 - 1030 | ethz.ch |

| Aromatic Ring (C=C) | Stretch | 1450 - 1615 (for aryl derivatives) | ethz.chrsc.org |

For example, the IR spectrum for 3-(4-methoxyphenyl)oxetan-3-ol shows a broad O-H stretch at 3319 cm⁻¹, various C-H stretches between 2837-2993 cm⁻¹, aromatic C=C signals at 1611 and 1514 cm⁻¹, and a C-O stretch at 1027 cm⁻¹. ethz.ch Similarly, the spectrum for 3-ethyl-3-hydroxymethyl oxetane has been documented, providing a reference for substituted derivatives. nist.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition. While detailed fragmentation pathways for this compound are not widely published, general principles can be applied.

The molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound (104.11 g/mol ). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18). For this specific compound, fragmentation could also involve cleavage of the oxetane ring or loss of the hydroxymethyl group (•CH₂OH, mass 31) or a formaldehyde (B43269) molecule (CH₂O, mass 30).

For derivatives, High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to confirm the elemental formula with high precision. For instance, the HRMS data for 3-(4-methoxyphenyl)oxetan-3-ol was used to confirm its calculated molecular formula of C₁₀H₁₂O₃. ethz.ch This technique is routinely applied in the characterization of newly synthesized oxetane derivatives to verify their identity. ethz.chrsc.org

X-ray Crystallography and Solid-State Structure Analysis

The four-membered oxetane ring is strained and typically adopts a "puckered" or non-planar conformation to alleviate some of this strain. illinois.edu X-ray studies on unsubstituted oxetane have determined the C-O bond length to be approximately 1.46 Å and the C-C bond length to be 1.53 Å. The internal ring angles are significantly compressed, with a C-O-C angle of about 90.2°, a C-C-O angle of 92.0°, and a C-C-C angle of 84.8°. researchgate.net The degree of puckering can be influenced by the substituents on the ring. illinois.edu

Crystallographic analysis is also crucial for unambiguously determining the relative stereochemistry of products, especially in reactions that can yield multiple diastereomers. acs.org For example, X-ray diffraction was used to confirm the stereochemical outcome in the synthesis of various 1,4-dioxanes derived from oxetan-3-ols. acs.org The crystal structures of several functionalized oxetanes, including spirocyclic systems and those with energetic moieties, have been reported, demonstrating the versatility of this technique in structural elucidation. rsc.orgrsc.org

Computational and Theoretical Investigations of 3 Hydroxymethyl Oxetan 3 Ol and Oxetane Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical behavior of oxetane-containing molecules. While specific DFT studies on 3-(hydroxymethyl)oxetan-3-ol are not prevalent in publicly accessible literature, extensive research on analogous oxetane (B1205548) systems provides a strong basis for understanding its characteristics.

DFT calculations have been widely used to investigate the mechanisms of reactions involving the oxetane ring, such as ring-opening polymerizations, cycloadditions, and thermal decompositions. researchgate.netbeilstein-journals.org For instance, studies on the thermal decomposition of oxetan-3-one, a related precursor, have used DFT to map out reaction pathways and identify the most probable products, such as formaldehyde (B43269) and ethylene (B1197577) oxide. researchgate.net

Computational investigations into the Paternò-Büchi reaction to form oxetanes, and subsequent ring-expansion reactions, have utilized DFT to calculate the potential energy surfaces and three-dimensional structures of key intermediates and transition states. core.ac.uk These studies reveal that such reactions can proceed through a diradical pathway. core.ac.uk Similarly, DFT calculations have been crucial in understanding the mechanism of permanganate (B83412) oxidation of alkenes, favoring a [3+2] cycloaddition over a [2+2] pathway that would proceed through a metallaoxetane. bldpharm.com In the context of the biosynthesis of paclitaxel (B517696) (Taxol), which contains an oxetane ring, computational studies have proposed several potential mechanisms for the oxetane ring formation, including neutral-concerted, acid-catalyzed, and dissociative pathways. acs.org

A summary of representative reaction types studied computationally in oxetane systems is presented below.

| Reaction Type | Computational Method | Key Findings | Reference |

| Thermal Decomposition | DFT (B3LYP), QCISD(T) | Favors stepwise pathways via diradical intermediates over concerted reactions. | researchgate.net |

| Cationic Polymerization | Ab-initio MRD-CI | Investigated ring-opening of protonated oxetane during interaction with another oxetane molecule. | acs.org |

| Photocycloaddition | DFT, MS-CASPT2 | Elucidated diastereomeric selectivity in Cu-catalyzed [2+2] reactions to form oxetanes. | |

| Ring Expansion | DFT | Revealed diradical pathways for ring expansion of oxetanes to tetrahydrofurans. | core.ac.uk |

This table is representative of studies on oxetane systems, as specific data for this compound was not available.

The oxetane ring is characterized by significant ring strain, estimated to be around 106 kJ/mol. researchgate.netmdpi.comchemscene.com This strain, coupled with the electronic influence of the oxygen atom, dictates many of its chemical and physical properties. The C–O–C bond angle is strained, which exposes the oxygen's lone pair of electrons, making the oxetane a potent hydrogen-bond acceptor. researchgate.netmdpi.com